molecular formula C6H11BrMg B1654968 Hex-5-enylmagnesium bromide, 0.5M in THF CAS No. 30043-41-5

Hex-5-enylmagnesium bromide, 0.5M in THF

Cat. No.: B1654968
CAS No.: 30043-41-5
M. Wt: 187.36 g/mol
InChI Key: NGTQJLNKMOCOQA-UHFFFAOYSA-M
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Description

Hex-5-enylmagnesium bromide is a Grignard reagent with the molecular formula C₆H₁₁BrMg, featuring a terminal alkene group at the 5-position of its hexyl chain. This structural characteristic distinguishes it from saturated alkyl Grignard reagents, as the double bond enhances its reactivity in conjugate additions and cyclization reactions. The reagent is supplied as a 0.5M solution in tetrahydrofuran (THF), a solvent that stabilizes Grignard complexes through coordination with magnesium. Hex-5-enylmagnesium bromide is widely used in organic synthesis for constructing carbon-carbon bonds, particularly in the preparation of alkenes, alcohols, and complex heterocycles .

Preparation Methods

Hex-5-enylmagnesium bromide is typically prepared through the reaction of 5-bromo-1-hexene with magnesium metal in the presence of anhydrous THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

5-Bromo-1-hexene+MgHex-5-enylmagnesium bromide\text{5-Bromo-1-hexene} + \text{Mg} \rightarrow \text{Hex-5-enylmagnesium bromide} 5-Bromo-1-hexene+Mg→Hex-5-enylmagnesium bromide

In industrial settings, the preparation of Hex-5-enylmagnesium bromide follows similar principles but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Conjugate Addition Reactions

Hex-5-enylmagnesium bromide participates in 1,6-conjugate additions with nitroarenes and α,β-unsaturated carbonyl compounds. A notable example involves its reaction with 2-methoxy-1-nitronaphthalene (1 ), yielding both uncyclized (3f ) and cyclized (3g ) products via competing pathways :

SubstrateProduct (Uncyclized)Product (Cyclized)Yield (%)Cyclization Efficiency
2-Methoxy-1-nitronaphthalene3f 3g 6514–16%
  • Mechanistic Insight :

    • The reaction proceeds via a single electron transfer (s.e.t.) mechanism, generating a nitroarene radical anion and hex-5-enyl radical pair .

    • Cyclized products arise from escaped radicals undergoing intramolecular 5-exo-trig cyclization to form cyclopentylmethyl derivatives .

Iron-Catalyzed Cross-Coupling Reactions

Hex-5-enylmagnesium bromide enables Fe-catalyzed couplings with aryl halides. For instance, its reaction with 2,6-dichloropyridine (5 ) in the presence of Fe(acac)₃ and N-methylpyrrolidone (NMP) yields 2-(6-benzyloxyhexyl)-6-chloropyridine (7 ) with high efficiency :

ConditionsCatalyst LoadingSolventYield (%)
Fe(acac)₃ (5 mol%), NMP, 0°C → RT5 mol%THF83

This method is pivotal for constructing carbon–carbon bonds in complex molecules like macrocyclic lactams .

Formation of Cyclic Alkanes via Radical Pathways

In THF, hex-5-enylmagnesium bromide reacts with nitroolefins to generate cyclopentane derivatives. A study comparing its reactivity with other Grignard reagents revealed :

Grignard ReagentUncyclized Product (%)Cyclized Product (%)
Hex-5-enylmagnesium bromide8614
Phenylmagnesium bromide1000
  • Key Factor : The hex-5-enyl group’s terminal alkene facilitates cyclization, unlike phenyl groups .

Comparative Reactivity in Solvent Mixtures

Kinetic studies in THF/non-donating solvent mixtures show accelerated reaction rates due to reduced solvent polarity. For example, adding toluene or dichloromethane to THF enhances the reaction rate with hex-1-yne by stabilizing transition states via π-π interactions .

Limitations and Competing Pathways

  • Temperature Sensitivity : At higher temperatures (>0°C), competing 1,4-additions become significant, reducing selectivity for 1,6-products .

  • Radical Quenching : Polar solvents like THF suppress radical escape, favoring uncyclized products .

Scientific Research Applications

Hex-5-enylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism by which Hex-5-enylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in building complex organic structures. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

The reactivity, applications, and handling of Hex-5-enylmagnesium bromide can be contextualized by comparing it to structurally or functionally related Grignard reagents. Below is a detailed analysis:

Structural and Functional Analogues

Hexylmagnesium Bromide (0.8M in THF)

  • Structure : Fully saturated hexyl chain (C₆H₁₃BrMg).
  • Reactivity : Less reactive toward conjugated systems compared to Hex-5-enylmagnesium bromide due to the absence of a double bond. Ideal for straightforward alkylation of carbonyls.
  • Applications : Used in synthesizing alkanes and primary alcohols.
  • Handling : Similar air/moisture sensitivity but higher concentration (0.8M vs. 0.5M), enabling larger-scale reactions .

1-Propenylmagnesium Bromide (0.5M in THF)

  • Structure : Shorter unsaturated chain (C₃H₅BrMg) with a terminal alkene.
  • Reactivity : Higher electrophilicity at the β-carbon due to conjugation with magnesium, facilitating allylic additions.
  • Applications : Key in forming allylic alcohols and stereoselective syntheses.
  • Handling : Requires strict temperature control (-20°C storage) to prevent decomposition .

Ethynylmagnesium Bromide (0.5M in THF)

  • Structure : Acetylenic chain (C₂HBrMg).
  • Reactivity : sp-hybridized carbon enables nucleophilic acetylide formation, useful for alkyne synthesis.
  • Applications: Critical in Sonogashira couplings and terminal alkyne preparations.
  • Handling : Extreme air sensitivity; reactions often conducted under argon .

3,4-(Methylenedioxy)phenylmagnesium Bromide (0.5M in 2-MeTHF)

  • Structure : Aromatic ring with methylenedioxy substituent (C₇H₅BrMgO₂).
  • Reactivity : Electron-rich aromatic system directs electrophilic substitutions.
  • Applications : Intermediate in pharmaceuticals (e.g., benzodioxole-containing drugs).
  • Handling : 2-MeTHF solvent offers higher boiling point (80°C vs. THF’s 66°C), enhancing thermal stability .

Comparative Data Table

Parameter Hex-5-enylmagnesium Bromide Hexylmagnesium Bromide 1-Propenylmagnesium Bromide Ethynylmagnesium Bromide
Molecular Formula C₆H₁₁BrMg C₆H₁₃BrMg C₃H₅BrMg C₂HBrMg
Concentration 0.5M in THF 0.8M in THF 0.5M in THF 0.5M in THF
Key Reactivity Conjugate addition Alkylation Allylic addition Acetylide formation
Typical Applications Cyclopropane synthesis Primary alcohols Allylic alcohols Terminal alkynes
Storage -20°C, argon atmosphere -20°C -20°C -40°C, argon
Solvent Stability THF (stable) THF (stable) THF (stable) THF (stable)
Reference

Reactivity and Selectivity

  • Hex-5-enyl vs. Saturated Chains : The 5-enyl group’s double bond allows participation in Michael additions and cyclopropanations, unlike saturated analogues like hexylmagnesium bromide .
  • Solvent Effects : THF’s Lewis basicity stabilizes Grignard complexes, but 2-MeTHF (used in ) provides better thermal stability for prolonged reactions .
  • Functional Group Tolerance : Ethynyl and propenyl reagents are less tolerant of protic solvents due to higher reactivity, whereas aromatic Grignards (e.g., 3,4-methylenedioxy) exhibit selectivity in electrophilic aromatic substitutions .

Biological Activity

Hex-5-enylmagnesium bromide, a Grignard reagent, is notable for its synthetic utility in organic chemistry, particularly in the formation of carbon-carbon bonds. However, its biological activity has garnered attention in recent research. This article explores the biological properties of Hex-5-enylmagnesium bromide, focusing on its cytotoxicity, antimicrobial properties, and potential applications in medicinal chemistry.

Hex-5-enylmagnesium bromide is synthesized by reacting 1-bromopent-4-ene with magnesium turnings in tetrahydrofuran (THF). The resulting compound is a colorless liquid that serves as a nucleophile in various organic reactions, including the formation of alcohols and other functional groups.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of Hex-5-enylmagnesium bromide against various cancer cell lines. In one study, it was tested alongside related compounds in an MTT assay on HL-60 cells (human leukemia cell line). The results indicated that while Hex-5-enyl derivatives exhibited some cytotoxic effects, they were generally weak compared to established chemotherapeutics like cisplatin. The IC50 values for related compounds ranged significantly, with notable findings summarized in Table 1.

Table 1: Cytotoxicity of Hex-5-enyl Compounds

CompoundIC50 [μM]Log P
Hex-5-enylmagnesium bromide>1007.2
Cisplatin5-
Secondary alcohol derivative63.2

The high log P value of Hex-5-enylmagnesium bromide suggests significant lipophilicity, which may contribute to its reduced cytotoxicity and poor drug-likeness according to Lipinski's rule of five.

Antimicrobial Activity

In addition to cytotoxicity, the antimicrobial properties of Hex-5-enylmagnesium bromide have been assessed. In agar diffusion assays against several bacterial and fungal strains, the compound showed negligible antimicrobial activity compared to controls such as tetracycline and clotrimazole . This lack of significant antimicrobial effect limits its potential as an antibiotic agent.

Mechanistic Insights

The biological activity of Hex-5-enylmagnesium bromide can be attributed to its reactivity as a Grignard reagent. It participates in single-electron transfer mechanisms that can lead to the formation of various biologically active derivatives. For instance, it has been utilized in synthesizing compounds that exhibit glycosidase inhibition and anti-cancer properties .

Case Studies and Applications

Several case studies highlight the utility of Hex-5-enylmagnesium bromide in synthesizing biologically active compounds. For example, it has been employed as a precursor for constructing complex heterocycles that show promise in pharmacology. The transformation of Hex-5-enyl derivatives into more complex structures has led to discoveries of new compounds with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of Hex-5-enylmagnesium bromide in organic chemistry?

Hex-5-enylmagnesium bromide is widely used as a Grignard reagent for nucleophilic additions, particularly in the synthesis of chiral alcohols and macrocyclic compounds. For example, it has been employed in stereoselective additions to aldehydes (e.g., 2,3-O-isopropylidene-D-glyceraldehyde) to generate diastereomeric intermediates, which are separable via chromatography . These intermediates serve as precursors for inhibitors like BACE-1, critical in neurodegenerative disease research. The reagent’s terminal alkene group also enables subsequent functionalization via cross-coupling or cyclization reactions.

Q. What safety protocols are critical when handling Hex-5-enylmagnesium bromide in THF?

Due to its pyrophoric nature and reactivity with moisture, strict inert-atmosphere techniques (argon/nitrogen gloveboxes) are required. Storage should be at 2–8°C in sealed, flame-resistant containers. Quenching protocols involve slow addition to anhydrous alcohols (e.g., isopropanol) followed by dilute acid to neutralize residual Mg species. Direct water contact must be avoided to prevent violent gas evolution (e.g., methane) . Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during nucleophilic additions with Hex-5-enylmagnesium bromide?

  • Solvent Purity : Use rigorously dried THF (water content <50 ppm) to prevent proto-decomposition.
  • Temperature Control : Reactions are typically initiated at –30°C to minimize exothermic side reactions (e.g., enolate formation) and gradually warmed to room temperature for completion .
  • Stoichiometry : A 1.2–1.5 molar excess of the Grignard reagent ensures complete conversion of electrophilic substrates, as demonstrated in the synthesis of diastereomeric alcohols with >80% yield .
  • Additive Screening : Chelating agents (e.g., TMEDA) can enhance reactivity by stabilizing the Mg center, though they may alter selectivity .

Q. What analytical strategies are effective for characterizing diastereomers formed via Hex-5-enylmagnesium bromide reactions?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for distinguishing diastereomers. For example, splitting patterns in the alkene region (δ 4.5–6.0 ppm) and coupling constants (JJ) provide insights into stereochemistry .
  • Chiral HPLC : Enantiomeric resolution can be achieved using columns like Chiralpak IA/IB, with mobile phases optimized for polar intermediates.
  • X-ray Crystallography : Absolute configuration determination is feasible for crystalline intermediates, as reported in macrocyclic BACE-1 inhibitor studies .

Q. How does THF concentration (0.5M) impact the reactivity of Hex-5-enylmagnesium bromide compared to other solvents?

THF’s Lewis basicity stabilizes the Grignard reagent via coordination to Mg, enhancing nucleophilicity. At 0.5M, the balance between solubility and reactivity is optimal—higher concentrations may increase viscosity, slowing diffusion-controlled steps, while lower concentrations reduce reaction rates. Comparative studies in 2-MeTHF show similar yields but longer reaction times due to reduced solvation efficiency .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate competing elimination pathways during alkylation with Hex-5-enylmagnesium bromide?

  • Substrate Design : Bulky electrophiles (e.g., tert-butyl esters) reduce β-hydride elimination by steric hindrance.
  • Low-Temperature Quenching : Rapid cooling post-reaction (–78°C) and controlled protonation (e.g., using NH4_4Cl) minimize retro-aldol or elimination side reactions .
  • In Situ Trapping : Adding electrophiles like TMSCl after the Grignard reaction stabilizes sensitive intermediates .

Q. What strategies improve yields in macrocyclization reactions using Hex-5-enylmagnesium bromide-derived intermediates?

  • High-Dilution Conditions : Reduces intermolecular side reactions (e.g., oligomerization) during ring-closing steps.
  • Microwave Assistance : Accelerates kinetic control of cyclization, as shown in 15-membered macrocycles with 74% yield .
  • Template Effects : Metal ions (e.g., Mg2+^{2+}) pre-organize linear precursors into conformations favorable for cyclization .

Properties

IUPAC Name

magnesium;hex-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQJLNKMOCOQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCC=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 3421618
Hex-5-enylmagnesium bromide, 0.5M in THF
CID 4610720
Hex-5-enylmagnesium bromide, 0.5M in THF
CID 3421618
Hex-5-enylmagnesium bromide, 0.5M in THF
CID 94847169
Hex-5-enylmagnesium bromide, 0.5M in THF
Reactant of Route 5
Hex-5-enylmagnesium bromide, 0.5M in THF
Reactant of Route 6
Hex-5-enylmagnesium bromide, 0.5M in THF

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